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Compound of Interest

Compound Name: Methyl furan-2-carbimidate
CAS No.: 51282-48-5
Cat. No.: B1625637
Get Quote
. J

Executive Summary & Chemical Context

Methyl furan-2-carbimidate (also known as methyl 2-furoimidate) is a reactive electrophile
primarily synthesized via the Pinner reaction. It serves as a vital intermediate in the synthesis of
furan-based heterocycles, including amidines, oxazoles, and triazoles used in medicinal
chemistry (e.g., kinase inhibitors).[1]

Researchers must recognize that this compound exists in two distinct forms with different
spectral signatures:

e The Hydrochloride Salt (Stable): The direct product of the Pinner reaction. It is a moisture-
sensitive solid.

e The Free Base (Unstable): Generated by neutralization. It rapidly rearranges to furan-2-
carboxamide or hydrolyzes to methyl furan-2-carboxylate under ambient conditions.

This guide focuses on the Hydrochloride Salt (

), as this is the form isolated and analyzed in 95% of laboratory workflows.
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Chemical Identity[1][2][3][4][5]

o |[UPAC Name: Methyl furan-2-carbimidate hydrochloride[1]

e CAS Number: 131149-63-0 (Generic/Free base related), Note: Specific salt forms often lack
unique CAS in older databases but are referenced in Pinner synthesis patents.[1]

e Molecular Formula:

(Salt)

e Molecular Weight: 161.59 g/mol (Salt); 125.13 g/mol (Free Base)

Synthesis & Impurity Profile (Workflow)

Understanding the synthesis is prerequisite to interpreting the spectra, as the most common
spectral "ghosts" are hydrolysis products.
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Figure 1: The Pinner synthesis pathway and critical degradation routes affecting spectral purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of the imidate salt is distinct from the ester and nitrile precursors due to the
deshielding effect of the protonated imino group (

).
H-NMR (Proton) Data

Solvent: DMSO-
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or CDCI

(Note: DMSO may cause slow exchange/degradation). Reference: TMS (

0.00 ppm).
Chemical Shift I
Proton ( L Coupling ( Structural
) Multiplicity .
Assignment Hz) Insight
» Ppm)
Diagnostic of HCI
salt. Disappears
Imidate N-H 11.50-12.20 Broad Singlet - in
shake.
Most deshielded
aromatic proton
Furan H-5 8.05-8.15 Doublet (d)
(alpha to
oxygen).

Deshielded by
Furan H-3 7.60-7.75 Doublet (d) the cationic

imidate group.

Beta-proton;
Doublet of characteristic
Doublets (dd) furan "triplet-like"

pattern.[1]

Furan H-4 6.80 — 6.90

Critical
Diagnostic:
O-Methyl (-OCH _ Shifted downfield
4.20 —4.45 Singlet (s) -
) by ~0.4 ppm

compared to the

ester (3.9 ppm).

Technical Note: If you observe a singlet at 3.88 ppm, your sample has hydrolyzed to methyl
furan-2-carboxylate.[1] If you observe broad peaks at 7.50/7.10 ppm without a methyl group, it
has rearranged to the amide.[1]
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C-NMR (Carbon) Data

Solvent: DMSO-

Carbon Assignment

Chemical Shift (

Interpretation

» PpmM)
Characteristic quaternary
) carbon.[1] Less shielded than
C=N (Imidate) 162.0 — 165.5 o o
nitrile (112 ppm), similar to
ester (158 ppm).[1]
Ipso-carbon attached to the
Furan C-2 145.0-147.0 o
imidate.
Alpha-carbon (next to ring
Furan C-5 149.0 - 150.5
oxygen).
Furan C-3 120.0 - 122.0 Beta-carbon.
Furan C-4 113.0-114.5 Gamma-carbon.
Diagnostic. Imidate methoxy
carbons appear downfield of
O-Methyl 58.0 - 60.0

ester methoxy carbons (~52

ppm).

Infrared (IR) Spectroscopy

IR is the fastest method to validate the conversion of the nitrile to the imidate.

¢ Instrument: ATR-FTIR (Solid state).

o Key Bands:
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Wavenumber (cm

Vibration Mode

Diagnostic Value

)
Broad, strong absorption
3000 — 2700 characteristic of
Stretch (Salt) ammonium/iminium salts.[1]
Overlaps C-H.
Primary Identifier. Strong band.
Distinguishes from Nitrile (
1660 — 1695
Stretch , absent) and Ester (
).
1180 — 1210 Strong ether character of the
Stretch imidate linkage.
) ] Characteristic of the 2-
1020 — 1050 Furan Ring Breathing

substituted furan ring.

Mass Spectrometry (MS)

lonization: ESI (Positive Mode) or EI (70 eV).

Fragmentation Pathway (EIl)

The imidate is fragile. In Electron Impact (El), the molecular ion is often weak.[1]

e Molecular lon (

): m/z 125 (Free base observed).

e Base Peak: m/z 95 (Furoyl cation,

)[1]
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Figure 2: Predicted fragmentation pattern for Methyl furan-2-carbimidate.
ESI-MS (LC-MS conditions):
e Observed lon:

=126.05 Da.

e Note: In aqueous LC-MS buffers, the peak at 126 may rapidly diminish, replaced by the ester
peak (

=127 + solvent adducts) due to on-column hydrolysis.[1]
Experimental Protocol: Sample Preparation
To ensure "Trustworthiness" and reproducibility, follow this protocol to avoid artifactual data.
» Solvent Choice: Use anhydrous DMSO-d6 from a freshly opened ampoule. Avoid

unless it has been neutralized over basic alumina, as traces of acid/water accelerate
hydrolysis.[1]

e Preparation:
o Weigh 10 mg of the hydrochloride salt into a dry vial.

o Add 0.6 mL solvent.
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o Analyze immediately. Do not let the sample sit. Imidates have a half-life of <1 hour in wet
solvents.

o Validation: Run a quick IR first. If the nitrile peak (

) is present, the reaction was incomplete. If the carbonyl peak (

) is dominant, the sample has hydrolyzed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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